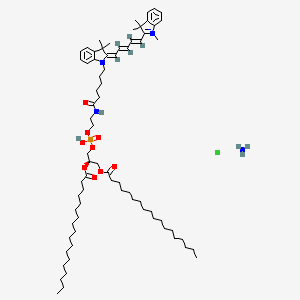

Cy5-DSPE chloride ammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C73H122ClN4O9P |

|---|---|

Molecular Weight |

1266.2 g/mol |

IUPAC Name |

azane;[(2R)-3-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;chloride |

InChI |

InChI=1S/C73H118N3O9P.ClH.H3N/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41-55-70(78)82-60-62(85-71(79)56-42-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)61-84-86(80,81)83-59-57-74-69(77)54-40-37-47-58-76-66-51-46-44-49-64(66)73(5,6)68(76)53-39-36-38-52-67-72(3,4)63-48-43-45-50-65(63)75(67)7;;/h36,38-39,43-46,48-53,62H,8-35,37,40-42,47,54-61H2,1-7H3,(H-,74,77,80,81);1H;1H3/t62-;;/m1../s1 |

InChI Key |

XYCAQTYTIBTLMO-SZJLYNDTSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.N.[Cl-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.N.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Excitation and Emission Spectra of Cy5-DSPE

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the spectral properties of Cyanine (B1664457) 5 (Cy5) conjugated to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE). This guide details the photophysical characteristics, experimental protocols for spectral measurement, and a common workflow for the application of Cy5-DSPE in cellular imaging.

Core Photophysical Properties of Cy5 and its Conjugates

Cy5-DSPE is a fluorescent lipid in which the Cy5 fluorophore is attached to the headgroup of the DSPE lipid. This conjugation allows for the incorporation of the dye into lipid-based nanocarriers such as liposomes and micelles, enabling fluorescent tracking in various biological applications.[1] The photophysical properties of Cy5 are known to be sensitive to its local environment, including solvent polarity and conjugation to macromolecules.[2]

Data Presentation: Photophysical Properties of Cy5 and its Conjugates

The following table summarizes the key quantitative data for Cy5 and its conjugates. It is important to note that the specific spectral characteristics can vary depending on the solvent, pH, and whether the molecule is in a free or liposomal form.

| Property | Value | Notes |

| Cy5 Excitation Maximum | ~649 - 651 nm | In aqueous buffer.[3][4][5] |

| Cy5 Emission Maximum | ~667 - 670 nm | In aqueous buffer.[3][4][5] |

| Molar Extinction Coefficient (ε) of Cy5 | 250,000 cm⁻¹M⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength.[4][6] |

| Quantum Yield (Φ) of Cy5 | 0.20 - 0.27 | In aqueous solution; this can increase when conjugated to biomolecules.[2][4][7] |

| Cy5-DSPE in Liposomes Excitation Maximum | ~651 nm | The lipid conjugation generally does not significantly shift the peak excitation.[1][3] |

| Cy5-DSPE in Liposomes Emission Maximum | ~670 nm | The lipid conjugation generally does not significantly shift the peak emission.[1][3] |

Experimental Protocols

Preparation of Cy5-DSPE Labeled Liposomes

This protocol describes the preparation of Cy5-DSPE labeled liposomes using the lipid film hydration method followed by extrusion.

Materials:

-

Primary lipid (e.g., DSPC, DPPC)

-

Cholesterol

-

DSPE-PEG(2000)

-

Cy5-DSPE

-

Phosphate-buffered saline (PBS), pH 7.4

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired lipids in chloroform. A common molar ratio is 55:40:4.9:0.1 for DSPC:Cholesterol:DSPE-PEG(2000):Cy5-DSPE.

-

Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 1 hour to remove residual solvent.

-

Hydration: Hydrate the lipid film with PBS (pH 7.4) by vortexing. The temperature of the PBS should be above the phase transition temperature of the primary lipid.

-

Sonication: To facilitate the formation of multilamellar vesicles (MLVs), the suspension can be briefly sonicated in a bath sonicator.[1]

-

Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder.[8]

-

Purification: Remove any unencapsulated material by size exclusion chromatography or dialysis.

-

Storage: Store the prepared liposomes at 4°C.

Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the fluorescence spectra of Cy5-DSPE labeled liposomes.

Instrumentation:

-

Spectrofluorometer with excitation and emission monochromators

Procedure:

-

Sample Preparation: Dilute the Cy5-DSPE labeled liposome (B1194612) suspension in PBS to a concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum of Cy5 (~670 nm).

-

Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).

-

Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum is the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (e.g., ~651 nm).

-

Scan a range of emission wavelengths (e.g., 660 nm to 750 nm).

-

Record the fluorescence intensity at each emission wavelength. The peak of this spectrum is the emission maximum.

-

-

Data Analysis: Correct the spectra for buffer blank and instrument-specific factors if necessary.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts relevant to the use of Cy5-DSPE.

References

- 1. Following the Fate of Dye-Containing Liposomes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. DSPE-PEG-Cy5, MW 5,000 | BroadPharm [broadpharm.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. DSPE-PEG-Cy5 | Biopharma PEG [biochempeg.com]

- 6. Cyanine 5 monoacid [equivalent to Cy5® acid] | AAT Bioquest [aatbio.com]

- 7. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Light-Activated Liposomes Coated with Hyaluronic Acid as a Potential Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Photophysical Properties of Cy5-DSPE: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the quantum yield and fluorescence lifetime of the lipophilic cyanine (B1664457) dye, Cy5-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-Cyanine5). This document is intended for researchers, scientists, and drug development professionals utilizing Cy5-DSPE in various applications, including membrane studies, drug delivery systems, and fluorescence imaging.

Core Photophysical Properties of Cy5-DSPE

Cy5-DSPE is a fluorescent lipid conjugate widely used to label lipid bilayers and liposomal drug delivery vehicles. Its integration into the lipidic environment makes it an excellent tool for tracking and imaging in biological systems. The fluorescence quantum yield (Φ) and lifetime (τ) are critical parameters that dictate its performance as a fluorescent probe.

While the precise quantum yield and lifetime of Cy5-DSPE embedded within a lipid bilayer are subject to environmental conditions, the known properties of the Cy5 fluorophore in different contexts provide a valuable reference. The lipid environment can influence these photophysical parameters due to factors such as local polarity, viscosity, and potential for quenching.

Quantitative Data Summary

The following table summarizes the reported quantum yield and fluorescence lifetime values for the Cy5 fluorophore under various conditions. It is important to note that these values should be considered as estimates when applied to Cy5-DSPE in a specific lipid environment, and experimental determination is recommended for precise characterization.

| Fluorophore | Environment | Quantum Yield (Φ) | Fluorescence Lifetime (τ) [ns] | Reference(s) |

| Cy5 | Aqueous Buffer (PBS) | 0.28 | 1.0 | [1] |

| Cy5-DNA | Aqueous Solution | 0.20 | Not Specified | [2] |

| Free Cy5 | Aqueous Solution | 0.27 | 1.0 | [3] |

| Carbocyanine Dyes | Lipid Bilayer | Not Specified | Biexponential: 0.3-0.4 and 0.9-1.3 | [4] |

Note: The biexponential decay observed for carbocyanine dyes in lipid bilayers suggests the presence of at least two distinct excited-state populations of the fluorophore within the membrane, each with a different lifetime. This can be attributed to the heterogeneity of the lipid environment.

Experimental Protocols

Accurate determination of the quantum yield and fluorescence lifetime of Cy5-DSPE in a specific experimental system is crucial for quantitative fluorescence-based assays. Below are detailed methodologies for these measurements.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method, comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a widely used and accessible approach.

Materials:

-

Cy5-DSPE incorporated into the lipid system of interest (e.g., liposomes, supported lipid bilayers).

-

A suitable reference standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or another well-characterized cyanine dye).

-

Spectrofluorometer with a cuvette holder.

-

UV-Vis spectrophotometer.

-

Matched quartz cuvettes (1 cm path length).

-

Appropriate solvent or buffer.

Protocol:

-

Prepare a series of dilutions of both the Cy5-DSPE sample and the reference standard in the chosen solvent or buffer. The concentrations should be adjusted to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength to be used for fluorescence measurements.

-

Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure that the emission is collected over the entire fluorescence band.

-

Integrate the area under the fluorescence emission curves for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the Cy5-DSPE sample and the reference standard.

-

Determine the slope of the linear fit for both plots. The slope (m) represents the gradient of the line.

-

Calculate the quantum yield of the Cy5-DSPE sample (Φ_sample) using the following equation:

Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

Where:

-

Φ_standard is the quantum yield of the reference standard.

-

m_sample and m_standard are the slopes of the plots for the sample and standard, respectively.

-

η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (if the solvents are the same, this term becomes 1).

-

References

- 1. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 2. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. Fluorescence lifetimes of carbocyanine lipid analogues in phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Molar Extinction Coefficient and Applications of Cy5-DSPE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar extinction coefficient of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(Cyanine 5) (Cy5-DSPE), detailed experimental protocols for its determination, and insights into its application in cellular imaging and drug delivery, including relevant signaling pathways.

Core Quantitative Data

The spectral properties of Cy5 and its conjugates are crucial for their application in quantitative fluorescence-based assays. The molar extinction coefficient is a key parameter in the Beer-Lambert law, which relates absorbance to concentration.

| Parameter | Value | Source |

| Molar Extinction Coefficient (ε) of Cy5 | 250,000 M⁻¹cm⁻¹ | [1][2] |

| Excitation Maximum (λex) | ~649 nm | [1][2] |

| Emission Maximum (λem) | ~666 nm | [1][2] |

| Quantum Yield (Φ) | 0.2 | [1][2] |

Note: The molar extinction coefficient provided is for the Cy5 fluorophore. While the conjugation to DSPE is not expected to significantly alter this value, it is recommended to determine it experimentally for the specific lipid conjugate in the desired solvent or lipid environment for the highest accuracy. The spectral properties can be influenced by the solvent, pH, and the local environment of the dye.[3][4]

Experimental Protocols

Protocol 1: Determination of the Molar Extinction Coefficient of Cy5-DSPE in an Organic Solvent

This protocol describes the determination of the molar extinction coefficient of Cy5-DSPE by dissolving it in an organic solvent, a common method before its incorporation into liposomes.

Materials:

-

Cy5-DSPE

-

Chloroform (B151607) or Methanol (B129727) (spectrophotometry grade)

-

Spectrophotometer

-

Cuvettes

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Prepare a Stock Solution:

-

Accurately weigh a small amount of Cy5-DSPE using an analytical balance.

-

Dissolve the weighed Cy5-DSPE in a known volume of chloroform or methanol in a volumetric flask to create a stock solution of known concentration.

-

-

Prepare Serial Dilutions:

-

Perform a series of dilutions of the stock solution to obtain several solutions with concentrations in the linear range of the spectrophotometer's absorbance reading (typically 0.1 to 1.0).

-

-

Measure Absorbance:

-

Using the spectrophotometer, measure the absorbance of each dilution at the maximum absorption wavelength (λmax) of Cy5 (~649 nm). Use the pure solvent as a blank.

-

-

Plot a Calibration Curve:

-

Plot the measured absorbance values against the corresponding known concentrations.

-

-

Calculate the Molar Extinction Coefficient:

-

The molar extinction coefficient (ε) is the slope of the resulting linear regression of the calibration curve, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

-

Protocol 2: Determination of the Molar Extinction Coefficient of Cy5-DSPE in Liposomes

This protocol outlines a method to determine the molar extinction coefficient of Cy5-DSPE once it has been incorporated into liposomes. This involves disrupting the liposomes to release the dye-lipid conjugate into a solution where its concentration can be accurately measured.

Materials:

-

Cy5-DSPE-labeled liposomes

-

Detergent solution (e.g., 10% Triton X-100 or Sodium Dodecyl Sulfate - SDS)

-

Organic solvent (e.g., Chloroform or Methanol)

-

Spectrophotometer

-

Cuvettes

-

Vortex mixer

Procedure:

-

Liposome (B1194612) Disruption:

-

Take a known volume of the Cy5-DSPE-labeled liposome suspension.

-

Add a sufficient amount of a detergent solution (e.g., Triton X-100) to disrupt the liposome structure and solubilize the lipids and the dye. Vortex thoroughly to ensure complete mixing and disruption.

-

Alternatively, the liposomes can be disrupted and the lipid-dye conjugate extracted into an organic solvent like chloroform.

-

-

Prepare a Standard Curve of Free Cy5-DSPE:

-

Following Protocol 1, prepare a standard curve for Cy5-DSPE in the same solvent system (buffer with detergent or the organic solvent) used to disrupt the liposomes.

-

-

Measure Absorbance of the Disrupted Liposome Sample:

-

Measure the absorbance of the solution containing the disrupted liposomes at the λmax of Cy5.

-

-

Determine the Concentration of Cy5-DSPE:

-

Using the standard curve generated in step 2, determine the concentration of Cy5-DSPE in the disrupted liposome sample.

-

-

Calculate the Molar Extinction Coefficient:

-

With the now known concentration of Cy5-DSPE in the liposome formulation, the molar extinction coefficient within that specific environment can be calculated using the Beer-Lambert law from the absorbance of a diluted, intact liposome suspension (if scattering effects are corrected for) or more reliably, this confirms the concentration for use in subsequent experiments.

-

Experimental Workflow for Liposome Preparation and Cellular Uptake Studies

The following workflow describes the preparation of Cy5-DSPE labeled liposomes and their application in studying cellular uptake.

Caption: Workflow for the preparation and cellular uptake analysis of Cy5-DSPE labeled liposomes.

Signaling Pathways in Liposome Uptake

The primary mechanism for the cellular uptake of liposomes is endocytosis. Two major endocytic pathways are clathrin-mediated endocytosis and macropinocytosis. The specific pathway utilized can depend on the liposome's size, surface charge, and the presence of targeting ligands.

Clathrin-Mediated Endocytosis

This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles.[5][6][7]

Caption: Simplified signaling pathway of clathrin-mediated endocytosis of liposomes.

Macropinocytosis

Macropinocytosis is a less specific form of endocytosis that involves the formation of large vesicles called macropinosomes. This process is often initiated by growth factors and involves significant rearrangement of the actin cytoskeleton.[8][9][10]

Caption: Key steps in the macropinocytosis pathway for liposome uptake.

References

- 1. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 4. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Selective endocytic uptake of targeted liposomes occurs within a narrow range of liposome diameter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling Pathways that Regulate Macropinocytosis in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. portlandpress.com [portlandpress.com]

Cy5-DSPE Chloride Ammonium: A Technical Guide to its Chemical Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent phospholipid, Cy5-DSPE chloride ammonium (B1175870). This document details its chemical structure, a step-by-step synthesis protocol, key quantitative data, and experimental protocols for its application in nanoparticle formulation and cellular imaging.

Chemical Structure

Cy5-DSPE chloride ammonium is a lipophilic fluorescent probe that incorporates the cyanine (B1664457) 5 (Cy5) fluorophore and the phospholipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE).

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): DSPE is a saturated phospholipid containing two 18-carbon stearic acid chains.[1][2] This lipid is commonly used in the formation of liposomes and other lipid-based nanoparticles due to its biocompatibility and ability to form stable bilayers.[3] The primary amine group on the phosphoethanolamine headgroup provides a reactive site for conjugation with other molecules.[1]

-

Cyanine 5 (Cy5): Cy5 is a far-red fluorescent dye known for its high extinction coefficient and good quantum yield, making it a very bright and photostable fluorophore.[2] It is widely used for labeling proteins, nucleic acids, and other biomolecules.[4] The N-hydroxysuccinimide (NHS) ester derivative of Cy5 is a common reagent used for labeling primary amines.[5]

The final structure of Cy5-DSPE consists of the Cy5 fluorophore covalently attached to the headgroup of the DSPE lipid. The chloride and ammonium ions are counterions associated with the molecule.

Quantitative Data

The following table summarizes the key quantitative properties of this compound and its constituent components.

| Property | Value | References |

| This compound | ||

| Molecular Formula | C73H122ClN4O9P | [6] |

| CAS Number | 2260669-69-8 | [6] |

| Cy5-DSPE | ||

| Molecular Weight | ~1213.8 g/mol | [5] |

| Solubility | Limited water solubility; soluble in organic solvents like DMF and DMSO | [5] |

| Cyanine 5 (Cy5) | ||

| Excitation Maximum (λex) | ~649 nm | [7] |

| Emission Maximum (λem) | ~667 nm | [7] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [7] |

| Fluorescence Quantum Yield (Φ) | ~0.27 | [4][7] |

Synthesis of Cy5-DSPE

The synthesis of Cy5-DSPE is typically achieved through the reaction of an amine-reactive Cy5 derivative, such as Cy5 N-hydroxysuccinimide (NHS) ester, with the primary amine of DSPE.

Experimental Protocol: Synthesis of Cy5-DSPE

This protocol describes the general steps for conjugating Cy5-NHS ester to DSPE.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

-

Cy5 N-hydroxysuccinimide (NHS) ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (TEA) or another suitable non-nucleophilic base

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)

-

Purification supplies (e.g., dialysis membrane or chromatography column)

-

Argon or Nitrogen gas

Procedure:

-

Dissolution of Reactants:

-

Dissolve DSPE in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

-

In a separate light-protected vial, dissolve Cy5-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.

-

-

Reaction Setup:

-

In a reaction vessel, combine the DSPE solution with the reaction buffer.

-

Add a 1.5 to 5-fold molar excess of triethylamine to the DSPE solution to deprotonate the primary amine.

-

Slowly add the Cy5-NHS ester solution to the DSPE solution while stirring. A typical molar ratio of Cy5-NHS ester to DSPE is between 1.1:1 and 1.5:1.

-

-

Reaction Incubation:

-

Purge the reaction vessel with argon or nitrogen gas to minimize oxidation of the Cy5 dye.

-

Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with continuous stirring and protected from light.

-

-

Purification:

-

The crude reaction mixture can be purified using dialysis against a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove unreacted Cy5-NHS ester and other small molecules.

-

Alternatively, size-exclusion or silica (B1680970) gel chromatography can be employed for purification. The desired product can be identified by its characteristic color and fluorescence.

-

-

Characterization and Storage:

-

Confirm the successful synthesis of Cy5-DSPE using techniques such as mass spectrometry and UV-Vis spectroscopy.

-

The purified Cy5-DSPE should be stored in a dark, airtight container at -20°C to prevent degradation.

-

Experimental Applications

Cy5-DSPE is a valuable tool for a variety of research and drug development applications, primarily due to its ability to be incorporated into lipid-based nanoparticles, such as liposomes, for fluorescent tracking.

Preparation of Cy5-DSPE Labeled Liposomes

The thin-film hydration method is a common technique for preparing liposomes incorporating Cy5-DSPE.

Experimental Protocol: Thin-Film Hydration for Liposome Preparation

Materials:

-

Primary lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

Cholesterol

-

Cy5-DSPE

-

Chloroform (B151607) or a chloroform/methanol mixture

-

Hydration buffer (e.g., PBS, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the primary lipid, cholesterol, and Cy5-DSPE in chloroform at the desired molar ratio (e.g., DSPC:Cholesterol:Cy5-DSPE at 55:40:5).

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the aqueous buffer pre-warmed to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

-

Vortex the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Sizing:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

-

Alternatively, sonication can be used for sizing, though it may result in a broader size distribution.

-

-

Characterization:

-

Characterize the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

-

The concentration of the incorporated Cy5-DSPE can be determined by fluorescence spectroscopy.

-

Cellular Imaging with Cy5-DSPE Labeled Liposomes

Cy5-DSPE labeled liposomes can be used to visualize the cellular uptake and intracellular trafficking of nanoparticles.

Experimental Protocol: In Vitro Cellular Uptake Study

Materials:

-

Cy5-DSPE labeled liposomes

-

Cell culture medium

-

Cells of interest (e.g., cancer cell line)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Nuclear stain (e.g., DAPI)

-

Confocal microscope

Procedure:

-

Cell Seeding:

-

Seed the cells of interest in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere overnight.

-

-

Incubation with Liposomes:

-

Treat the cells with the Cy5-DSPE labeled liposomes at a predetermined concentration in fresh cell culture medium.

-

Incubate the cells for various time points (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.

-

-

Washing and Fixation:

-

After incubation, gently wash the cells three times with cold PBS to remove non-internalized liposomes.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Staining and Imaging:

-

Wash the fixed cells with PBS.

-

Stain the cell nuclei with DAPI for 5-10 minutes.

-

Wash the cells again with PBS.

-

Image the cells using a confocal microscope with appropriate laser lines and filters for Cy5 (e.g., excitation at 633 nm or 647 nm) and DAPI. The red fluorescence from Cy5 will indicate the localization of the liposomes within the cells.

-

References

- 1. rndsystems.com [rndsystems.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 5. Cy5-DSPE, 2260669-68-7 | BroadPharm [broadpharm.com]

- 6. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]

- 7. app.fluorofinder.com [app.fluorofinder.com]

Navigating the Solvent Landscape: A Technical Guide to Cy5-DSPE Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of Cy5-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanine5]), a fluorescent phospholipid integral to the formulation of labeled lipid nanoparticles, liposomes for drug delivery, and advanced bio-imaging applications. Understanding the solubility of this amphiphilic molecule in various solvents is paramount for optimizing formulation protocols, ensuring molecular-level dispersion, and preventing aggregation-induced fluorescence quenching.

Executive Summary

Cy5-DSPE, possessing a hydrophilic head and two long hydrophobic tails, exhibits limited solubility in aqueous solutions. Its solubility is significantly enhanced in organic solvents and mixtures of organic solvents with water. For applications requiring aqueous dispersibility, PEGylated derivatives such as DSPE-PEG-Cy5 are often employed, demonstrating improved water solubility. This guide provides a compilation of available solubility data, detailed experimental protocols for solubility determination, and a visual workflow to aid researchers in their formulation development.

Solubility Profile of Cy5-DSPE and its Derivatives

The solubility of Cy5-DSPE is a critical parameter for its effective use. The following tables summarize the available quantitative and qualitative solubility data for Cy5-DSPE and its commonly used PEGylated derivatives.

Table 1: Quantitative Solubility Data

| Compound | Solvent | Concentration | Conditions |

| DSPE-PEG-Cy5.5 | Hot Water | >5 mg/mL | - |

| DSPE-PEG-Cy5.5 | Chloroform | >5 mg/mL | - |

| DSPE | Chloroform/Methanol (3:1 v/v) | 20 mg/mL | Clear, colorless solution |

| DSPE | Chloroform | 3 mg/mL | - |

| DSPE | Ethanol | < 1 mg/mL | Insoluble, even with sonication and pH 5 adjustment |

| DSPE | DMSO | < 1 mg/mL | Insoluble or slightly soluble, even with sonication |

Table 2: Qualitative Solubility Data

| Compound | Soluble In | Insoluble/Limited Solubility In | Source |

| Cy5-DSPE | Mixtures of water with DMF, DMSO, or alcohols | Water | [1] |

| Cy5-DSPE | Chloroform, Dichloromethane, DMSO | - | [2] |

| DSPE-PEG-Cy5 | Water, DMSO, Dichloromethane (DCM), DMF | - | [3] |

| DSPE-PEG-Cy5 | Dichloromethane:Methanol (1:1 v/v) | - | [4] |

| DSPE-PEG-Cy5.5 | Water, DMSO | - | [5] |

Experimental Protocol: Determination of Cy5-DSPE Solubility

The following protocol provides a detailed methodology for determining the solubility of Cy5-DSPE in a given solvent. This method is adapted from standard practices for assessing the solubility of amphiphilic and fluorescent molecules.

Objective: To determine the saturation solubility of Cy5-DSPE in a specific organic solvent.

Materials:

-

Cy5-DSPE (solid)

-

Solvent of interest (e.g., Chloroform, Methanol, DMSO, DMF, Ethanol)

-

Analytical balance

-

Vortex mixer

-

Benchtop centrifuge

-

Spectrophotometer or Fluorometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Solutions:

-

Accurately weigh a known amount of Cy5-DSPE.

-

Dissolve the Cy5-DSPE in the chosen solvent to prepare a series of solutions with increasing concentrations. Start with a low concentration and incrementally increase it. For example, prepare solutions at 0.1, 0.5, 1, 2, 5, and 10 mg/mL.

-

Facilitate dissolution by vortexing. Gentle warming or sonication may be applied if necessary, but should be noted as it can affect solubility.

-

-

Equilibration:

-

Allow the prepared solutions to equilibrate at a controlled temperature (e.g., room temperature, 25°C) for a set period (e.g., 24 hours) to ensure that saturation is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, visually inspect each solution for any undissolved particulate matter.

-

Centrifuge the solutions at a high speed (e.g., 10,000 x g) for a sufficient time (e.g., 15-30 minutes) to pellet any undissolved Cy5-DSPE.

-

-

Quantification of Dissolved Cy5-DSPE:

-

Carefully collect the supernatant from each centrifuged sample without disturbing the pellet.

-

Measure the absorbance or fluorescence of the supernatant.

-

Absorbance: Use a spectrophotometer to measure the absorbance at the λmax of Cy5 (approximately 650 nm).

-

Fluorescence: Use a fluorometer to measure the fluorescence emission at the λmax of Cy5 (approximately 670 nm) with excitation at the appropriate wavelength (approximately 650 nm).

-

-

Create a standard curve using a set of known concentrations of Cy5-DSPE in the same solvent to correlate absorbance/fluorescence with concentration.

-

-

Determination of Saturation Solubility:

-

Plot the measured concentration of the supernatant against the initial concentration of the prepared solutions.

-

The point at which the measured concentration in the supernatant no longer increases with the initial concentration represents the saturation solubility of Cy5-DSPE in that solvent under the specified conditions.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Cy5-DSPE.

Considerations for PEGylated Cy5-DSPE

The addition of a polyethylene (B3416737) glycol (PEG) chain to DSPE (DSPE-PEG-Cy5) significantly alters its solubility profile. The hydrophilic PEG chain enhances water solubility, making these derivatives suitable for direct use in aqueous buffers for applications like bioconjugation and the formation of stealth liposomes.[6] As indicated in Table 1, DSPE-PEG-Cy5.5 can be soluble in hot water at concentrations greater than 5 mg/mL.[7] When working with PEGylated derivatives in aqueous solutions, it is important to consider factors such as temperature and potential micelle formation, which can influence the apparent solubility.

Conclusion

The solubility of Cy5-DSPE is a crucial factor that dictates its handling and application in research and development. While it exhibits limited aqueous solubility, it is readily dissolved in various organic solvents and their mixtures with water. For aqueous-based formulations, PEGylated derivatives of Cy5-DSPE offer a significant advantage due to their enhanced water solubility. The provided experimental protocol and workflow offer a systematic approach for researchers to quantitatively determine the solubility of Cy5-DSPE in specific solvent systems, thereby enabling more robust and reproducible formulation development.

References

- 1. Cy5-DSPE, 2260669-68-7 | BroadPharm [broadpharm.com]

- 2. DSPE-PEG-CY5(Cyanine 5)-Sulfo Sulfo-CY5-PEG-DSPE - DSPE - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 3. DSPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. Functionalized Lipids | DC Chemicals [dcchemicals.com]

- 7. nanocs.net [nanocs.net]

An In-depth Technical Guide to the Stability and Storage of Cy5-DSPE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) conjugated to Cyanine (B1664457) 5 (Cy5-DSPE). Understanding the factors that influence the integrity of this fluorescent lipid is critical for its effective use in research and pharmaceutical development, particularly in applications such as liposome (B1194612) formulation, in vivo imaging, and drug delivery.

Core Stability Considerations

The stability of Cy5-DSPE is primarily influenced by two key factors: the hydrolysis of the DSPE lipid anchor and the photophysical instability of the Cy5 fluorophore. Environmental conditions such as temperature, pH, light exposure, and the formulation itself play crucial roles in the degradation process.

Chemical Stability of the DSPE Moiety

The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) component of the molecule is susceptible to ester hydrolysis, which cleaves the fatty acid chains from the glycerol (B35011) backbone. This degradation is significantly accelerated by both acidic and basic conditions, as well as elevated temperatures. The rate of phospholipid ester hydrolysis is minimized at a pH of approximately 6.5.[1][2]

In unbuffered aqueous solutions or under acidic conditions (e.g., pH 2.7), significant hydrolysis of DSPE-PEG has been observed, especially when heated.[1][2] Conversely, when dissolved in a neutral buffer such as phosphate-buffered saline (PBS, pH 7.4), the ester linkages of DSPE-PEG are stable, even at elevated temperatures (e.g., 60°C) for several hours.[1][2]

Photostability of the Cy5 Fluorophore

The Cyanine 5 (Cy5) dye is a bright, far-red fluorescent probe, but it is susceptible to photobleaching and degradation under certain conditions.[3][4][5][6] Photobleaching is an irreversible process where the fluorophore loses its ability to fluoresce upon exposure to light. The rate of photobleaching is dependent on the intensity and duration of light exposure.

Furthermore, the Cy5 dye is sensitive to high pH environments. The presence of hydroxide (B78521) ions can attack electrophilic sites on the Cy5 molecule, disrupting the conjugated system and leading to a loss of fluorescence. This degradation has been observed during the synthesis of silica (B1680970) nanoparticles in the presence of ammonia.

The Cy5 fluorophore can also be converted to a non-fluorescent hydrocyanine form (H-Cy5) by reducing agents. This process is reversible, as H-Cy5 can be oxidized back to the fluorescent Cy5 form upon exposure to reactive oxygen species (ROS).

Recommended Storage Conditions

To ensure the long-term stability and performance of Cy5-DSPE, it is imperative to adhere to proper storage and handling guidelines. The following recommendations are based on manufacturer data sheets and scientific literature.

Table 1: Recommended Storage Conditions for Cy5-DSPE

| Form | Storage Temperature | Duration | Additional Precautions |

| Solid/Powder | -20°C | Long-term | Store in a sealed container, protected from light and moisture. |

| In Solvent | -80°C | Up to 6 months | Use anhydrous aprotic solvents like DMSO or DMF. Prepare fresh solutions and avoid repeated freeze-thaw cycles. Protect from light. |

| In Solvent | -20°C | Up to 1 month | Use anhydrous aprotic solvents. Prepare fresh solutions and avoid repeated freeze-thaw cycles. Protect from light. |

| In Liposomes | 4°C | Short-term (days to weeks) | Store in a neutral pH buffer (e.g., PBS pH 7.4). Protect from light. Monitor for signs of aggregation or hydrolysis. |

Quantitative Stability Data

Table 2: Summary of Quantitative Stability Data for DSPE and Cy5

| Component | Condition | Observation | Reference |

| DSPE-PEG | Unbuffered water, 72h at room temperature | Hydrolysis of both ester linkages observed via MALDI-TOF MS. | [1][2] |

| DSPE-PEG | Unbuffered water, 2h at 60°C | Accelerated hydrolysis observed. | [1][2] |

| DSPE-PEG | Acidic HPLC buffer (pH 2.7), 30 min at 60°C | Hydrolysis detected. | [1][2] |

| DSPE-PEG | PBS (pH 7.4), up to 2h at 60°C | No detectable hydrolysis. | [1][2] |

| Cy5 | Aqueous PBS (pH 7.4), 640 nm excitation (~50 W/cm²) | Photobleaching lifetime of approximately 5.6 seconds. | [7] |

| Cy5 | In liposomes, stored at 4°C, 25°C, and 37°C for 7 days | Fluorescence stability is dependent on temperature, with lower temperatures favoring stability. | [8] |

Experimental Protocols

To assess the stability of Cy5-DSPE, a combination of chromatographic and spectroscopic methods is recommended.

Protocol 1: HPLC-Based Assay for DSPE Hydrolysis

This method is designed to separate and quantify intact Cy5-DSPE from its hydrolysis products.

1. Sample Preparation:

- Prepare stock solutions of Cy5-DSPE in a suitable organic solvent (e.g., methanol (B129727) or chloroform).

- For stability testing, incorporate Cy5-DSPE into the desired formulation (e.g., liposomes in a specific buffer).

- Incubate the samples under the desired stress conditions (e.g., different temperatures, pH values, or light exposure).

- At specified time points, extract the lipids from the aqueous formulation using a standard method like a Bligh-Dyer or Folch extraction.

- Dry the extracted lipid film under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

2. HPLC System and Conditions:

- Column: A reverse-phase C18 column suitable for lipid analysis (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

- Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B over a suitable time (e.g., 20-30 minutes) to elute both the hydrolysis products and the intact Cy5-DSPE.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 40-50°C.

- Detection:

- Fluorescence Detector: Excitation at ~649 nm and Emission at ~666 nm to specifically detect Cy5-containing species.

- Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): To detect all lipid components, including non-fluorescent degradation products.

3. Data Analysis:

- Identify the peak corresponding to intact Cy5-DSPE based on its retention time, confirmed with a reference standard.

- Monitor for the appearance of new peaks corresponding to degradation products (e.g., lyso-lipid and free fatty acid).

- Calculate the percentage of remaining intact Cy5-DSPE at each time point by comparing the peak area to the initial time point.

Protocol 2: Fluorescence Spectroscopy Assay for Photostability

This protocol measures the rate of photobleaching of Cy5-DSPE.

1. Sample Preparation:

- Prepare a solution or liposomal formulation of Cy5-DSPE at a known concentration in a quartz cuvette. The concentration should be dilute enough to avoid self-quenching.

- Alternatively, immobilize Cy5-DSPE-containing liposomes on a glass coverslip for microscopy-based analysis.

2. Instrumentation and Measurement:

- Spectrofluorometer or Fluorescence Microscope: Equipped with a light source capable of exciting Cy5 (e.g., a laser at 633 nm or 647 nm) and a sensitive detector.

- Continuous Illumination: Expose the sample to a constant and defined light intensity.

- Time-Lapse Measurement: Record the fluorescence intensity at the emission maximum of Cy5 (~666 nm) at regular intervals over a period of time until the fluorescence has significantly decreased.

3. Data Analysis:

- Plot the normalized fluorescence intensity as a function of time.

- Fit the resulting decay curve to an exponential function to determine the photobleaching rate constant or the half-life (t½) of the fluorescence.

Visualizations

Degradation Pathways of Cy5-DSPE

Caption: Key degradation routes for Cy5-DSPE.

Experimental Workflow for Stability Testing

Caption: A typical workflow for assessing the stability of Cy5-DSPE.

By understanding the degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the quality and reliability of their Cy5-DSPE-containing formulations, leading to more accurate and reproducible experimental outcomes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Following the Fate of Dye-Containing Liposomes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The In-Depth Guide to Cy5-DSPE Incorporation into Lipid Bilayers

A Technical Whitepaper for Researchers and Drug Development Professionals

The labeling of lipid-based drug delivery systems, such as liposomes, with fluorescent probes is a cornerstone of modern pharmaceutical research. It allows for the visualization and tracking of these nanocarriers in vitro and in vivo. Among the various fluorescent lipids available, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to Cyanine (B1664457) 5 (Cy5) has gained prominence due to the dye's favorable photophysical properties in the far-red spectrum, which minimizes background autofluorescence in biological systems. This technical guide provides a comprehensive overview of the mechanism by which Cy5-DSPE is incorporated into lipid bilayers, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core concepts.

Core Mechanism: The Post-Insertion Pathway

The primary mechanism for incorporating Cy5-DSPE into pre-formed liposomes is a process known as "post-insertion" or "post-modification".[1] This technique leverages the amphiphilic nature of the Cy5-DSPE molecule, which possesses a hydrophilic head group (containing the Cy5 fluorophore and the phosphate (B84403) group) and two hydrophobic distearoyl lipid tails.[2]

The process begins with the formation of Cy5-DSPE micelles in an aqueous solution. These micelles act as donors for the Cy5-DSPE molecules. When these micelles are incubated with a suspension of pre-formed liposomes, a spontaneous transfer of the Cy5-DSPE from the micelles into the outer leaflet of the liposomal bilayer occurs.[3] This insertion is driven by the hydrophobic effect, as the DSPE lipid tails seek a more thermodynamically stable environment within the hydrophobic core of the lipid bilayer compared to the aqueous surroundings of the micelle.[1] The kinetics of this transfer are influenced by several factors, including temperature, incubation time, and the lipid composition of the receiving liposome (B1194612).[4]

Quantitative Data on DSPE-Lipid Incorporation

The efficiency of post-insertion is not absolute and is influenced by several experimental parameters. The following tables summarize quantitative data from studies investigating the incorporation of DSPE-PEG (a close structural analog to Cy5-DSPE, where the PEG moiety is replaced by Cy5) into different liposome formulations. This data provides valuable insights into the factors that researchers can modulate to optimize their labeling protocols.

Table 1: Effect of Incubation Time and Temperature on DSPE-PEG2k Insertion into DSPC Liposomes

| Incubation Time (hours) | Incubation Temperature (°C) | Average PEG Surface Density (mol%) | Average Insertion Fraction (%) |

| 1 | 25 | ~1.5 | ~30 |

| 24 | 25 | ~2.0 | ~40 |

| 1 | 60 | ~3.5 | ~70 |

| 24 | 60 | ~4.0 | ~80 |

Data adapted from a study on DSPE-PEG2k insertion into DSPC membranes. The insertion fraction represents the percentage of the initially added DSPE-PEG that was incorporated into the liposomes.[4]

Table 2: Effect of Lipid Bilayer Composition on DSPE-PEG2k Insertion

| Liposome Composition | Incubation Time (hours) | Incubation Temperature (°C) | Average PEG Surface Density (mol%) | Average Insertion Fraction (%) |

| DSPC (saturated) | 1 | 60 | ~3.5 | ~70 |

| POPC (unsaturated) | 1 | 37 | ~4.5 | ~90 |

Data adapted from studies comparing DSPE-PEG2k insertion into liposomes composed of the saturated lipid DSPC (transition temperature, Tm = 55°C) and the unsaturated lipid POPC (Tm = -2°C). The higher fluidity of the POPC membrane at 37°C facilitates a more efficient insertion.[4]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes of a defined size.

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., DSPC and cholesterol at a specific molar ratio) in a suitable organic solvent such as chloroform (B151607) in a round-bottom flask.[5]

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[5]

-

Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[5]

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., HEPES-buffered saline) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the lipids.[6]

-

-

Extrusion for Size Homogenization:

-

To obtain vesicles of a uniform size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

This process is typically performed using a mini-extruder device and involves passing the liposome suspension through the membrane multiple times (e.g., 10-20 passes).

-

Protocol 2: Cy5-DSPE Post-Insertion into Pre-formed Liposomes

This protocol details the steps for labeling the prepared liposomes with Cy5-DSPE.

-

Preparation of Cy5-DSPE Micelles:

-

Dissolve the lyophilized Cy5-DSPE in the same aqueous buffer used for liposome preparation to a concentration above its critical micelle concentration. Gentle warming and sonication may be required to facilitate dissolution and micelle formation.

-

-

Incubation:

-

Add the Cy5-DSPE micelle solution to the pre-formed liposome suspension at a desired molar ratio (e.g., 0.1 to 1 mol% of total lipid).

-

Incubate the mixture for a defined period (e.g., 1 to 24 hours) at a temperature above the Tm of the liposomal lipids.[4] As indicated by the quantitative data, higher temperatures generally lead to more efficient insertion.

-

-

Purification:

-

Remove unincorporated Cy5-DSPE micelles from the labeled liposomes using size exclusion chromatography (e.g., with a Sephadex G-50 or CL-4B column).[5]

-

The liposomes will elute in the void volume, while the smaller micelles will be retained by the column.

-

Protocol 3: Quantification of Cy5-DSPE Incorporation

This protocol provides a method to determine the amount of Cy5-DSPE incorporated into the liposomes.

-

Liposome Lysis:

-

Take a known volume of the purified, labeled liposome suspension and disrupt the vesicles to release the Cy5-DSPE. This can be achieved by adding a detergent solution (e.g., Triton X-100) or a solvent mixture like 50% ethanol/HEPES buffer followed by ultrasonication.[5]

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the lysed liposome solution at the maximum absorbance wavelength of Cy5 (typically around 650 nm).[5]

-

Quantify the concentration of Cy5-DSPE using a standard curve prepared from known concentrations of Cy5-DSPE in the same lysis buffer.

-

-

Calculation of Incorporation Efficiency:

-

Calculate the molar amount of incorporated Cy5-DSPE based on the spectrophotometric measurement.

-

Determine the incorporation efficiency by dividing the molar amount of incorporated Cy5-DSPE by the initial molar amount added during the incubation step and multiplying by 100.

-

Visualizing the Process and Relationships

To further clarify the experimental procedures and the underlying mechanism, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Cy5-DSPE, 2260669-68-7 | BroadPharm [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00325F [pubs.rsc.org]

- 6. nanomedicinelab.com [nanomedicinelab.com]

Navigating the Nanoscale: A Technical Guide to the Critical Micelle Concentration of Cy5-DSPE

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery and cellular imaging, fluorescently labeled lipid nanoparticles have emerged as indispensable tools. Among these, Cy5-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine conjugated to Cyanine 5) stands out for its utility in tracking and quantifying lipid-based nanocarriers. A fundamental parameter governing the stability and behavior of these systems is the Critical Micelle Concentration (CMC), the concentration at which individual lipid molecules self-assemble into micelles. This guide provides an in-depth analysis of the factors influencing the CMC of DSPE-based lipids and the methodologies for its determination, offering a robust framework for researchers working with Cy5-DSPE.

Understanding the Critical Micelle Concentration of DSPE-Based Lipids

While a definitive, experimentally determined Critical Micelle Concentration (CMC) for Cy5-DSPE is not extensively reported in publicly available literature, a comprehensive understanding can be derived from the well-documented behavior of its parent molecule, DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]). The CMC is a critical parameter as it dictates the stability of micelles upon dilution, a crucial factor for in vivo applications where nanoparticle formulations undergo significant dilution in the bloodstream.[1] Micelles tend to dissociate into individual monomers when the concentration falls below the CMC.[1]

The conjugation of a Cy5 dye to the DSPE molecule introduces a bulky, hydrophobic moiety. This alteration is expected to influence the hydrophilic-lipophilic balance (HLB) of the molecule. An increase in hydrophobicity generally leads to a lower CMC, as the entropic penalty of exposing the hydrophobic portion to water is greater, thus favoring micelle formation at lower concentrations. Therefore, it is reasonable to hypothesize that the CMC of Cy5-DSPE would be slightly lower than that of its corresponding DSPE-PEG counterpart.

Quantitative Data on DSPE-PEG CMC

The CMC of DSPE-PEG is influenced by several factors, most notably the length of the polyethylene (B3416737) glycol (PEG) chain and the composition of the aqueous medium.[2][3] The following table summarizes a range of reported CMC values for DSPE-PEG with different PEG chain lengths.

| Compound | PEG Chain Length (Da) | CMC (µM) | Solvent/Buffer | Reference |

| DSPE-PEG | 2000 | 0.5 - 1.5 | Not specified | [2] |

| DSPE-PEG | 3000 | 0.5 - 1.5 | Not specified | [2] |

| DSPE-PEG | 5000 | 1.0 - 1.5 | Not specified | [2] |

| DSPE-PEG | 2000 | ~1 x 10⁻⁶ M (~1 µM) | Not specified | [4] |

| DSPE-PEG | 2000 | 10 - 20 | Pure water | [3] |

| DSPE-PEG | 2000 | 0.5 - 1.0 | HEPES buffered saline | [3] |

Note: The variability in reported CMC values can be attributed to differences in experimental conditions and measurement techniques.

Experimental Protocols for CMC Determination

The determination of the CMC is paramount for the characterization of any amphiphilic molecule intended for self-assembling nanostructures. Several robust methods are available, with fluorescence-based assays being particularly sensitive and widely adopted.

Fluorescence-Based Method Using a Hydrophobic Probe

This is one of the most common methods for determining the CMC of lipid and polymer systems. It relies on the change in the fluorescence properties of a hydrophobic probe when it partitions from an aqueous environment into the hydrophobic core of a micelle.

Principle: Probes such as pyrene (B120774) or coumarin-6 exhibit low fluorescence intensity in polar environments (like water) and a significant increase in fluorescence intensity in non-polar environments (the micellar core). By titrating the surfactant (e.g., Cy5-DSPE) into a solution containing the probe, a plot of fluorescence intensity versus surfactant concentration will show a sharp inflection point, which corresponds to the CMC.

Detailed Protocol (using Coumarin-6):

-

Stock Solution Preparation:

-

Prepare a stock solution of Cy5-DSPE in a suitable solvent (e.g., a mixture of water and an organic solvent like DMSO or DMF to ensure initial solubility) at a concentration well above the expected CMC.[5]

-

Prepare a stock solution of Coumarin-6 in a non-polar solvent (e.g., acetone) at a concentration of approximately 10⁻⁵ M.

-

-

Sample Preparation:

-

Prepare a series of dilutions of the Cy5-DSPE stock solution in an aqueous buffer of choice (e.g., PBS, HEPES). The concentration range should span from well below to well above the anticipated CMC.

-

To each dilution, add a small aliquot of the Coumarin-6 stock solution to achieve a final probe concentration in the nanomolar range (e.g., 60 nM). Ensure the volume of the added probe solution is minimal to avoid altering the solvent composition significantly.

-

-

Fluorescence Measurement:

-

Incubate the samples at a controlled temperature to allow for equilibration.

-

Measure the fluorescence intensity of each sample using a spectrofluorometer. For Coumarin-6, the excitation wavelength is typically around 440 nm, and the emission is monitored at around 500 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the logarithm of the Cy5-DSPE concentration.

-

The resulting plot will typically show two linear regions. The intersection of the tangents of these two regions is taken as the CMC.

-

Fluorescence Polarization Method

This technique leverages the difference in the rotational speed of a fluorescent probe when it is free in solution versus when it is incorporated into a much larger micelle.

Principle: A small fluorescent probe will tumble rapidly in solution, leading to low fluorescence polarization. When the probe is sequestered within a large, slowly rotating micelle, its motion is restricted, resulting in a significant increase in fluorescence polarization.

Detailed Protocol:

-

Probe Selection: A fluorescent probe with a hydrophobic tail that can anchor into the micelle core, such as 5-dodecanoylaminofluorescein (B34368) (DAF), is suitable for this method.[6]

-

Sample Preparation:

-

Prepare a series of dilutions of the Cy5-DSPE solution as described in the previous method.

-

Add a constant, low concentration of the fluorescent probe to each dilution.

-

-

Fluorescence Polarization Measurement:

-

Incubate the samples to reach equilibrium.

-

Measure the fluorescence polarization of each sample using a suitable instrument equipped with polarizing filters.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the Cy5-DSPE concentration.

-

The CMC is determined as the concentration at which a sharp increase in polarization is observed. This can be calculated from the inflection point of the resulting sigmoidal curve.

-

Visualizing Experimental and Logical Frameworks

To further clarify the processes and concepts discussed, the following diagrams illustrate the experimental workflow for CMC determination and the interplay of factors affecting micelle stability.

References

- 1. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cy5-DSPE, 2260669-68-7 | BroadPharm [broadpharm.com]

- 6. agilent.com [agilent.com]

Understanding the fluorescence quenching of Cy5-DSPE

An In-depth Technical Guide on the Fluorescence Quenching of Cy5-DSPE

This technical guide offers a comprehensive analysis of the fluorescence quenching mechanisms of Cy5-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Cyanine 5]). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles, quantitative data, and experimental methodologies related to this widely-used fluorescent phospholipid.

Cy5-DSPE is a lipophilic fluorescent probe that integrates into the lipid bilayers of nanostructures like liposomes and micelles.[1] Its vibrant fluorescence in the near-infrared (NIR) spectrum makes it a valuable tool for bioimaging and drug delivery studies.[2][3][4] However, the fluorescence intensity of Cy5-DSPE is highly dependent on its local concentration.

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. For Cy5-DSPE incorporated into a lipid bilayer, the predominant mechanism is self-quenching , a phenomenon that occurs as the concentration of the probe increases, leading to interactions between adjacent Cy5 molecules. This property is not a limitation but rather a feature that can be exploited for dynamic assays.[5][6]

Core Mechanisms of Cy5-DSPE Self-Quenching

The self-quenching of Cy5-DSPE arises primarily from two distance-dependent photophysical processes: Förster Resonance Energy Transfer (FRET) and the formation of non-fluorescent H-dimers.

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process where an excited-state fluorophore (the donor) transfers its energy to a nearby ground-state fluorophore (the acceptor).[7] In concentrated Cy5-DSPE systems, an excited Cy5 molecule can act as a donor, transferring its energy to an adjacent ground-state Cy5 molecule.[8] This energy transfer is highly efficient at short distances, scaling inversely with the sixth power of the distance between molecules, and results in a loss of fluorescence emission.

H-dimer Formation (Static Quenching)

At very high local concentrations, Cy5 molecules can form ground-state aggregates known as H-dimers.[9][10][11] These dimers exhibit different photophysical properties from the monomeric form and are typically non-fluorescent or very weakly fluorescent.[11] The formation of these dimers reduces the population of fluorescent monomers available for excitation, a process known as static quenching.

The interplay between these mechanisms dictates the overall fluorescence output of a Cy5-DSPE-labeled system.

Caption: Key quenching pathways for Cy5-DSPE within a lipid bilayer.

Quantitative Data on Cy5-DSPE Self-Quenching

The efficiency of fluorescence quenching is directly correlated with the mole percentage (mol%) of Cy5-DSPE within the lipid formulation. At low concentrations, the dye exhibits bright fluorescence, while at higher concentrations, quenching becomes significant, with reductions in fluorescence intensity of over 90% being achievable.[12]

| Parameter | 0.1 mol% Cy5-DSPE | 1.0 mol% Cy5-DSPE | 5.0 mol% Cy5-DSPE | >8.0 mol% Cy5-DSPE |

| Relative Fluorescence Intensity | High (Reference) | Moderate | Low | Very Low |

| Quenching Efficiency | Minimal | ~50-70% | >90% | Deeply Quenched |

| Primary State | Monomeric | Monomer / FRET Pairs | FRET Pairs / H-Dimers | H-Dimers |

| Common Use Case | Nanoparticle Tracking | Fusion/Release Assays | High-contrast Release Assays | "Dark" Quencher Probes |

Note: The exact values can vary based on lipid composition, vesicle size, and buffer conditions.

Experimental Protocols

Protocol for Preparation of Quenched Liposomes

This protocol describes the thin-film hydration method to prepare liposomes with a controlled concentration of Cy5-DSPE.[13][14]

Materials:

-

Primary phospholipid (e.g., DSPC, DPPC)

-

Cholesterol

-

DSPE-PEG2000

-

Cy5-DSPE

-

Hydration buffer (e.g., PBS, pH 7.4)

-

Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm)

Methodology:

-

Lipid Mixing: In a round-bottom flask, dissolve the primary lipid, cholesterol, DSPE-PEG2000, and Cy5-DSPE in chloroform. The molar ratio of the components should be calculated to achieve the desired final concentration (e.g., 55:40:4:1 for a 1 mol% Cy5-DSPE formulation).

-

Film Formation: Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

-

Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with the chosen aqueous buffer by vortexing the flask at a temperature above the lipid's phase transition temperature (e.g., ~60°C for DSPC). This results in the formation of multilamellar vesicles (MLVs).

-

Extrusion: To produce unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane (e.g., 100 nm) 11-21 times using a heated liposome extruder.

-

Purification: Remove any unencapsulated material by size exclusion chromatography or dialysis if necessary. Store the final liposome suspension at 4°C.

Caption: Experimental workflow for preparing Cy5-DSPE labeled liposomes.

Protocol for Measuring Fluorescence Dequenching

Objective: To quantify the release from liposomes by measuring the increase in fluorescence upon membrane disruption.

Instrumentation:

-

Plate reader or cuvette-based fluorometer

-

Excitation/Emission wavelengths for Cy5: ~640 nm / ~670 nm[4]

Methodology:

-

Baseline Measurement (F_quenched): Dilute the quenched liposome suspension in buffer to an appropriate volume in a 96-well plate or cuvette. Record the baseline fluorescence intensity.

-

Maximum Fluorescence (F_max): To the same sample, add a sufficient amount of a surfactant (e.g., 10% Triton X-100) to completely disrupt the liposomes. This disperses the lipids, separates the Cy5-DSPE molecules, and relieves all quenching.

-

Final Measurement: After a brief incubation, measure the maximum fluorescence intensity (F_max).

-

Calculation: The percentage of release for an experimental sample (F_sample) can be calculated as: Release (%) = [(F_sample - F_quenched) / (F_max - F_quenched)] * 100

Applications Leveraging Cy5-DSPE Quenching

The ability to switch Cy5-DSPE from a "quenched" to a "dequenched" state is the basis for many "smart" nanoparticle assays.

-

Drug Release Assays: Liposomes are formulated with a high, self-quenching concentration of Cy5-DSPE. Upon destabilization of the liposome and release of its contents, the Cy5-DSPE probes are diluted, leading to a significant increase in fluorescence that can be correlated with payload release.[5][6]

-

Membrane Fusion Assays: The fusion of liposomes containing quenched Cy5-DSPE with unlabeled liposomes or cells causes the probe to diffuse over a larger membrane area. This dilution relieves quenching and reports the fusion event.

-

Enzyme-Activatable Probes: Nanoparticles can be designed to be disrupted by specific enzymes (e.g., phospholipases, proteases). Enzymatic activity leads to dequenching, creating a highly specific sensor.

Caption: The logical "OFF" to "ON" signaling pathway in quenching-based assays.

Conclusion

The self-quenching of Cy5-DSPE is a robust and versatile mechanism rooted in fundamental photophysical principles like FRET and static dimer formation. By carefully controlling the probe's concentration within a lipid assembly, researchers can create powerful tools for real-time monitoring of nanoparticle integrity, content release, and membrane fusion events. A thorough understanding of these principles is critical for the rational design of advanced nanomedicines and diagnostic agents.

References

- 1. Cy5-DSPE, 2260669-68-7 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DSPE-PEG-Cy5 | Biopharma PEG [biochempeg.com]

- 5. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00325F [pubs.rsc.org]

- 6. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]

- 7. Non-fluorescent Quenchers to Correlate Single-Molecule Conformational and Compositional Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays [mdpi.com]

- 9. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 11. H-type dimer formation of fluorophores: a mechanism for activatable, in vivo optical molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of several linear fluorophore-and quencher conjugated oligomer duplexes for stability, fluorescence quenching and kinetics in vitro and in vivo in mice: Fluorescent DNA duplexes for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Liposomal steroid preparation [bio-protocol.org]

- 14. Following the Fate of Dye-Containing Liposomes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Cy5-DSPE Micelles: A Technical Guide

This guide provides a comprehensive overview of the in vitro characterization of micelles formulated with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to the cyanine (B1664457) dye Cy5. These micelles are of significant interest in biomedical research, particularly for drug delivery and bioimaging applications, owing to their self-assembling properties, biocompatibility, and intrinsic fluorescence. This document details the key physicochemical properties, experimental protocols for characterization, and the interplay between these parameters.

Physicochemical Properties of DSPE-Based Micelles

The functionality of Cy5-DSPE micelles as nanocarriers is dictated by their physicochemical characteristics. The cyanine dye (Cy5) provides a fluorescent tag for tracking, while the DSPE-lipid anchor drives self-assembly into a micellar structure in aqueous solutions. The addition of a poly(ethylene glycol) or PEG chain (DSPE-PEG) is common to enhance stability and circulation time.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which individual lipid monomers (unimers) begin to self-assemble into stable micelles. A low CMC is crucial for ensuring the stability of the micelles upon dilution in physiological fluids. DSPE-PEG micelles are known for their low CMC values, which suggest good stability even after significant dilution in the bloodstream.[1]

Size, Polydispersity, and Zeta Potential

The size and surface charge of micelles are critical parameters that influence their biodistribution, cellular uptake, and clearance from the body. Dynamic Light Scattering (DLS) is the standard technique used to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential. Ideally, micelles for in vivo applications should have a narrow size distribution (low PDI) to ensure uniform behavior.

Drug Loading and Release Kinetics

For drug delivery applications, the ability of micelles to efficiently encapsulate therapeutic agents and release them in a controlled manner is paramount. Drug Loading Content (DLC) and Encapsulation Efficiency (EE) are key metrics. The release profile is typically assessed under simulated physiological conditions.

Table 1: Summary of Physicochemical Properties for DSPE-PEG Micelles

| Parameter | Typical Value Range | Significance | Relevant Citations |

| Critical Micelle Concentration (CMC) | 0.5 - 1.5 µM | Indicates stability upon dilution; lower is better. | [2][3] |

| Hydrodynamic Diameter | 10 - 100 nm | Influences circulation time, tissue penetration (EPR effect), and cellular uptake. | [1][4][5][6] |

| Polydispersity Index (PDI) | < 0.3 | Indicates the homogeneity of the micelle population. | [7] |

| Zeta Potential | -2 mV to -38 mV | Affects stability in suspension and interaction with biological membranes. | [1][7][8] |

| Encapsulation Efficiency (EE%) | 75% - 98% | Percentage of the initial drug that is successfully encapsulated. | [5][6][8] |

| Drug Loading Content (DLC%) | ~7% | Weight percentage of the drug relative to the total weight of the micelle. | [5] |

Experimental Protocols for Characterization

Detailed and reproducible protocols are essential for the accurate characterization of Cy5-DSPE micelles.

Micelle Preparation

The thin-film hydration method is a widely used and effective technique for preparing DSPE-based micelles.[6]

-

Film Formation: Dissolve Cy5-DSPE and any co-lipids (e.g., DSPE-PEG) and the hydrophobic drug in a suitable organic solvent (e.g., chloroform, methanol).

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of a round-bottom flask.

-

Drying: Place the flask under high vacuum for several hours to remove any residual solvent.

-

Hydration: Rehydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by vortexing or sonicating the solution at a temperature above the lipid's phase transition temperature.[4] For DSPE, this is typically done at elevated temperatures (e.g., 60-90°C).[4][8]

-

Purification/Sizing: The resulting micellar solution can be filtered through a membrane (e.g., 0.22 µm) to remove any aggregates and sterilize the sample.[8]

Other methods like simple dissolution, dialysis, and solvent evaporation can also be employed depending on the specific formulation.[9][10]

Determination of Critical Micelle Concentration (CMC)

A common method for determining CMC involves using a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.

-

Sample Preparation: Prepare a series of Cy5-DSPE solutions in an aqueous buffer with concentrations spanning the expected CMC.

-

Probe Addition: Add a small aliquot of a stock solution of the fluorescent probe to each micelle solution.

-

Fluorescence Measurement: Measure the fluorescence intensity at specific emission wavelengths. For pyrene, the ratio of the intensity of the first and third emission peaks (I1/I3) is typically monitored.

-

Data Analysis: Plot the fluorescence intensity ratio against the logarithm of the lipid concentration. The CMC is determined from the intersection of the two linear portions of the resulting curve.[3]

Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) is the standard method for these measurements.

-